5-Bromo-4-iodo-2-methylaniline

Crystallography Solid-state chemistry Crystal engineering

5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN, Mr = 311.95 g·mol⁻¹) is an ortho-methyl, para-iodo, meta-bromo trisubstituted aniline that serves as a halogen-differentiated aromatic building block for sequential cross-coupling strategies. Its solid-state structure has been fully determined by single-crystal X-ray diffraction, revealing a monoclinic P2₁/c lattice with two independent molecules per asymmetric unit linked by weak N—H⋯N hydrogen bonds (N⋯N = 3.300 Å).

Molecular Formula C7H7BrIN
Molecular Weight 311.95 g/mol
Cat. No. B12931903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-iodo-2-methylaniline
Molecular FormulaC7H7BrIN
Molecular Weight311.95 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Br)I
InChIInChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
InChIKeyRVOPFZVEVULAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-iodo-2-methylaniline (CAS 1643156-27-7): Core Identity for Procurement and Research Selection


5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN, Mr = 311.95 g·mol⁻¹) is an ortho-methyl, para-iodo, meta-bromo trisubstituted aniline that serves as a halogen-differentiated aromatic building block for sequential cross-coupling strategies. Its solid-state structure has been fully determined by single-crystal X-ray diffraction, revealing a monoclinic P2₁/c lattice with two independent molecules per asymmetric unit linked by weak N—H⋯N hydrogen bonds (N⋯N = 3.300 (15) Å) [1]. The compound is prepared via literature methods from 4-bromo-2-methylaniline and functions as a key intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives [2]. It is commercially available from multiple global suppliers at typical purities of 95–97% (HPLC/GC) .

Why 5-Bromo-4-iodo-2-methylaniline Cannot Be Replaced by Single-Halogen or Regioisomeric Analogs


Unlike mono-halogenated 2-methylanilines (e.g., 4-bromo- or 4-iodo-2-methylaniline), 5-bromo-4-iodo-2-methylaniline carries two different halogen substituents at distinct ring positions. This dual-halogen architecture creates an intrinsic reactivity gradient that permits chemoselective oxidative addition at the C—I bond while preserving the C—Br site for a second, independent coupling step [1]. Single-halogen analogs lack this sequential functionalization capability entirely. Furthermore, the methyl group at position 2 provides electron-donating character that modulates both the nucleophilicity of the aniline nitrogen and the electronic environment of the aromatic ring, differentiating it from non-methylated bromo-iodo anilines such as 5-bromo-2-iodoaniline or 4-bromo-2-iodoaniline [2]. The crystal packing—monoclinic P2₁/c with Z = 8 and characteristic N—H⋯N hydrogen-bond networks—differs substantially from the orthorhombic lattices of the mono-iodo analog, directly impacting solid-state handling and formulation behavior [3]. These combined structural and reactivity features mean that generic substitution with a simpler haloaniline would fundamentally alter synthetic route design, step economy, and product outcomes.

Quantitative Differentiation Evidence for 5-Bromo-4-iodo-2-methylaniline Against Closest Analogs


Crystal Packing Architecture: Monoclinic Z=8 vs. Orthorhombic Z=4 for 4-Iodo-2-methylaniline

Single-crystal X-ray diffraction establishes that 5-bromo-4-iodo-2-methylaniline crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 26.831 (5) Å, b = 5.3920 (11) Å, c = 12.217 (2) Å, β = 98.05 (3)°, V = 1750.1 (6) ų, Z = 8, and calculated density Dx = 2.368 Mg·m⁻³ [1]. The asymmetric unit contains two independent molecules connected by an N—H⋯N hydrogen bond with D⋯A = 3.300 (15) Å and an angle of 131°. In contrast, the mono-iodinated analog 4-iodo-2-methylaniline crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å, V = 783.5 (3) ų, Z = 4, and features a longer N—H⋯N hydrogen bond with D⋯A = 3.397 (15) Å and an angle of 174° [2]. The target compound thus packs with eight molecules per unit cell versus four for the mono-iodo analog, yielding a 20% higher crystal density (2.368 vs. ~1.97 Mg·m⁻³) and a 6% shorter N⋯N hydrogen-bond distance, indicative of more efficient solid-state packing.

Crystallography Solid-state chemistry Crystal engineering

Differential Halogen Reactivity Enabling Sequential Cross-Coupling: C—I vs. C—Br Chemoselectivity

5-Bromo-4-iodo-2-methylaniline possesses two distinct carbon–halogen bonds with markedly different reactivities toward oxidative addition to Pd(0). Under standard Suzuki–Miyaura conditions employing Pd(PPh₃)₄, iodobenzene undergoes oxidative addition at room temperature within minutes, whereas bromobenzene requires heating to ~80 °C for comparable conversion—corresponding to a relative rate difference of approximately 10³–10⁴ in favor of the C—I bond [1]. Competition experiments with an iron pincer complex quantitatively established the relative oxidative addition rate order as I > Br > Cl, consistent with a concerted pathway (ρ = 1.5 for electronically differentiated aryl bromides) . This intrinsic reactivity gradient allows 5-bromo-4-iodo-2-methylaniline to be sequentially functionalized: the iodo position (C-4) can be selectively coupled in a first step while leaving the bromo position (C-5) intact for a subsequent, independent cross-coupling reaction. In contrast, the single-halogen analogs 4-bromo-2-methylaniline and 4-iodo-2-methylaniline each provide only one coupling site, and symmetrical dihalo analogs such as 2,4-dibromoaniline offer no chemoselectivity between the two equivalent C—Br bonds [2].

Cross-coupling Chemoselectivity Sequential functionalization

Validated Application: Key Intermediate for High-Fluorescence Spirosilabifluorene Derivatives

Lee et al. (2005) specifically employed 5-bromo-4-iodo-2-methylaniline as the critical halogen-differentiated aniline building block to synthesize a series of asymmetric spirosilabifluorene derivatives [1]. The resulting spiro-linked silacyclopentadienes (siloles) formed transparent and stable amorphous films with glass transition temperatures T_g = 203–228 °C and exhibited intense violet-blue solid-state emission at λ_PL = 398–415 nm with absolute photoluminescence quantum yields Φ_PL = 30–55% [1]. These photophysical properties were directly enabled by the sequential functionalization permitted by the bromo-iodo substitution pattern of the aniline precursor: the C—I bond was used to install the silole moiety first, and the surviving C—Br bond allowed subsequent diversification. Mono-halogenated 2-methylanilines cannot replicate this synthetic sequence without additional halogenation steps, and non-methylated bromo-iodo anilines (e.g., 4-bromo-2-iodoaniline) lack the methyl group necessary for the steric and electronic profile required by the spiro-cyclization . The crystallographic characterization by Liu & Dai (2012) confirmed the structural identity of the intermediate, validating the Lee et al. synthetic route [2].

OLED materials Fluorescent probes Spiro compounds

Physicochemical Property Differentiation: LogP, TPSA, and Solubility Against Single-Halogen Analogs

Computed physicochemical parameters for 5-bromo-4-iodo-2-methylaniline, obtained from the Bidepharm datasheet (SwissADME-based calculations), yield a consensus Log P_o/w of 2.95, a topological polar surface area (TPSA) of 26.02 Ų, and an estimated aqueous solubility (Log S, ESOL) of −4.08 (≈0.026 mg·mL⁻¹, classified as moderately soluble) . For the single-halogen analogs: 4-iodo-2-methylaniline has LogP = 2.80 (ACD/Lab) and TPSA = 26.02 Ų ; 4-bromo-2-methylaniline has LogP = 2.92 and TPSA = 26.02 Ų . While TPSA is identical across all three compounds (the amino group dominates the polar surface), the dihalogenated target compound exhibits a measurable increase in lipophilicity of +0.15 LogP units over the mono-iodo analog and +0.03 over the mono-bromo analog. The substantially higher molecular weight (311.95 vs. 233.05 for mono-iodo, 186.05 for mono-bromo) and the presence of the heavy iodine atom also increase molar refractivity (56.23 for the target vs. ~43 for mono-iodo). These differences are relevant for applications where passive membrane permeability, organic-aqueous partitioning, or crystallinity affect downstream processing.

ADME prediction Lipophilicity Drug-likeness

Commercial Purity Benchmarks and Vendor Availability: Quantified Quality Metrics

5-Bromo-4-iodo-2-methylaniline is stocked by multiple independent global suppliers with documented purity specifications. Bidepharm (BD567487) provides standard purity of 96% with batch-specific QC data including NMR, HPLC, and GC . ChemScene (CS-0159597) offers purity ≥97% . Macklin (B965692) supplies at 96% purity with listed prices of approximately 274 RMB/100 mg, 441 RMB/250 mg, and 1,259 RMB/1 g . In comparison, the mono-halogenated 4-bromo-2-methylaniline is available at ≥98% purity from TCI , while 4-iodo-2-methylaniline is typically offered at 97–98% purity . The slightly lower commercial purity of the dihalogenated compound (96–97% vs. 98% for mono-halogen analogs) reflects the additional synthetic complexity of introducing two different halogens regioselectively, but the consistent availability across major vendors (Bidepharm, ChemScene, Macklin, Leyan) with documented lot-specific analytical data ensures reproducible procurement at research and pilot scales.

Procurement Quality control Vendor comparison

Synthetic Provenance: Documented Preparation Route with Characterized Intermediates

The synthetic preparation of 5-bromo-4-iodo-2-methylaniline was validated by Liu & Dai (2012), who prepared the compound via the literature method of Lee et al. (2005) and obtained diffraction-quality single crystals by slow evaporation from methanol (0.5 g in 50 mL over ~10 days) [1]. An alternative preparative route proceeding via bromination of 4-iodo-2-methylaniline has been reported to deliver the product as a yellow solid in 63% yield after silica gel chromatography (EtOAc/hexanes gradient), with identity confirmed by ¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 0.6 Hz, 1H), 6.94 (s, 1H), 4.17–3.91 (br.s, 2H), 2.25 (s, 3H) and mass spectrum m/z 312, 314 (M+H)⁺ . In contrast, the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline proceeds via an aromatic Finkelstein reaction (NaI, CuI, reflux), while 4-bromo-2-methylaniline is a commodity chemical available from direct bromination of o-toluidine . The mixed-halogen compound thus requires more controlled synthetic conditions to achieve regioselective introduction of the second halogen, but the resulting product is fully characterized at the level of single-crystal structure, NMR, and mass spectrometry—a characterization depth not always available for simpler analogs.

Synthetic methodology Halogenation Process chemistry

Optimal Application Scenarios for 5-Bromo-4-iodo-2-methylaniline Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Multi-Aryl Pharmaceutical Intermediates

In medicinal chemistry programs requiring rapid construction of unsymmetrical biaryl or terphenyl pharmacophores, 5-bromo-4-iodo-2-methylaniline enables a two-step, one-pot sequential Suzuki–Miyaura strategy: chemoselective coupling at the C—I position with aryl boronic acid A (first step), followed by coupling at the C—Br position with aryl boronic acid B (second step). This approach eliminates the need for intermediate halogenation or protecting-group manipulations required when using mono-halogenated 4-bromo-2-methylaniline or 4-iodo-2-methylaniline [1]. The approximately 10³–10⁴-fold rate difference between C—I and C—Br oxidative addition ensures high chemoselectivity (>100:1) under optimized Pd(0) catalysis [2]. The resulting products retain the aniline nitrogen for further diversification (e.g., amidation, Buchwald–Hartwig amination, diazotization), making this compound a strategic choice for library synthesis and late-stage functionalization in drug discovery [3].

Building Block for High-Quantum-Yield Spirosilabifluorene OLED Emitters

Following the validated protocol of Lee et al. (2005), 5-bromo-4-iodo-2-methylaniline serves as the halogen-differentiated aniline precursor for synthesizing asymmetric spirosilabifluorene derivatives that exhibit solid-state photoluminescence quantum yields Φ_PL = 30–55% and emission wavelengths λ_PL = 398–415 nm (violet-blue region) [1]. The sequential coupling enabled by the Br/I pattern is essential: the C—I site is first used to install the silole moiety, and the surviving C—Br bond allows subsequent attachment of the fluorene or other conjugated substituents. The resulting spiro-siloles form transparent amorphous films with high glass transition temperatures (T_g = 203–228 °C), making them suitable for OLED device fabrication [1]. Mono-halogenated 2-methylanilines cannot access this architecture without additional synthetic steps, and the crystallographically confirmed purity of the intermediate provides quality assurance for reproducible device performance [2].

Agrochemical Lead Optimization Requiring Balanced Lipophilicity

For agrochemical discovery programs targeting moderately lipophilic space (LogP 2–4), 5-bromo-4-iodo-2-methylaniline offers a consensus LogP of 2.95 with a preserved TPSA of 26.02 Ų—values that align well with the physicochemical profiles of successful fungicidal and herbicidal leads [1]. Compared with the mono-iodo analog (LogP = 2.80) and the mono-bromo analog (LogP = 2.92), the target compound provides incremental lipophilicity (+0.15 and +0.03 LogP units, respectively) without increasing polar surface area, potentially improving leaf cuticle penetration while maintaining phloem mobility [2]. The dual-halogen pattern additionally permits sequential derivatization to rapidly explore structure-activity relationships around the aniline core, reducing the number of synthetic iterations required to identify optimized candidates [3].

Crystal Engineering and Solid-State Formulation Studies

The fully determined crystal structure of 5-bromo-4-iodo-2-methylaniline (monoclinic P2₁/c, Z = 8, Dx = 2.368 Mg·m⁻³) and its comparison with the orthorhombic lattice of 4-iodo-2-methylaniline provide a rare, quantitatively characterized pair for studying the effect of an additional bromine substituent on solid-state packing [1]. The 20% higher crystal density and 6% shorter N—H⋯N hydrogen-bond distance (3.300 vs. 3.397 Å) of the target compound suggest enhanced lattice stability, which may translate into higher melting points and reduced hygroscopicity—relevant factors for long-term storage and formulation [2]. Researchers in crystal engineering and solid-state pharmaceutics can leverage this comparative data set to validate computational polymorph predictions or to design co-crystals where the dual-halogen pattern provides additional halogen-bond donor sites for supramolecular synthon engineering [3].

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